molecular formula C9H19NO2 B1442473 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol CAS No. 1178195-37-3

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol

Cat. No. B1442473
Key on ui cas rn: 1178195-37-3
M. Wt: 173.25 g/mol
InChI Key: JRCNNLWYWYAKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120812B2

Procedure details

2.75 g of 1-amino-2-methylpropan-2-ol are dissolved in 20 ml of MeOH. 1.71 ml of glacial acetic acid are added dropwise under an inert atmosphere. 2 g of tetrahydropyran-4-one in 10 ml of MeOH are added, the mixture is stirred for 30 minutes at room temperature and 1.98 g of sodium cyanoborohydride are added. The resulting mixture is stirred under an inert atmosphere for 15 hours. The reaction medium is poured into saturated aqueous NaHCO3 solution (100 ml). The resulting mixture is stirred for 30 minutes and then extracted with 4 times 100 ml of DCM. The organic phase is dried over Na2SO4, filtered and evaporated without heating. The MeOH contained in the aqueous phase is evaporated off and the extraction, drying, filtration and evaporation operation is repeated 3 times. 2.8 g of 2-methyl-1-((tetrahydro-2H-pyran-4-yl)amino)propan-2-ol are recovered in total.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1.71 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([CH3:6])([OH:5])[CH3:4].[O:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1.C([BH3-])#N.[Na+].C([O-])(O)=O.[Na+]>CO.C(O)(=O)C>[CH3:4][C:3]([OH:5])([CH3:6])[CH2:2][NH:1][CH:10]1[CH2:11][CH2:12][O:7][CH2:8][CH2:9]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
NCC(C)(O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.98 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
1.71 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture is stirred under an inert atmosphere for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 4 times 100 ml of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
is evaporated off
EXTRACTION
Type
EXTRACTION
Details
the extraction
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
filtration and evaporation operation
CUSTOM
Type
CUSTOM
Details
2.8 g of 2-methyl-1-((tetrahydro-2H-pyran-4-yl)amino)propan-2-ol are recovered in total

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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